Sgc aak1 1

Overview

Description

SGC-AAK1-1 is a chemical probe that targets adaptor protein 2-associated kinase 1 (AAK1) and bone morphogenetic protein 2-inducible kinase (BMP2K), also known as BIKE. These kinases are part of the numb-associated kinase (NAK) family, which includes cyclin G-associated kinase (GAK) and serine/threonine kinase 16 (STK16). SGC-AAK1-1 is known for its potent inhibition of AAK1 and BMP2K, making it a valuable tool for studying the functions of these kinases in various biological processes .

Mechanism of Action

Target of Action

Sgc aak1 1 is a dual inhibitor that primarily targets two proteins: Adaptor Protein 2-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K/BIKE) . These proteins are part of the numb-associated kinase (NAK) family . AAK1 is a serine/threonine kinase with broad tissue expression, and it localizes to the cell membrane and cytoplasm . BMP2K/BIKE, on the other hand, is broadly expressed and localizes to nuclear speckles .

Mode of Action

This compound interacts with its targets by potently binding to the ATP-binding site of both AAK1 and BIKE . This interaction inhibits the activity of these kinases, thereby affecting their downstream signaling pathways .

Biochemical Pathways

AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of Adaptor Protein 2 (AP-2) . This makes AAK1 a negative regulator of Wnt signaling via mediation of LRP6 internalization . AAK1 also influences Notch signaling, including priming and redistribution of Numb as well as Notch activation .

BMP2K/BIKE was originally identified as its expression was observed to increase upon bone morphogenic protein (BMP-2)-induced differentiation of a prechondroblastic cell line . It has an important regulatory role in attenuating the program of osteoblast differentiation . Proteomic studies identified BIKE as a clathrin vesicle-associated protein and have also identified interaction between BIKE and Numb .

Pharmacokinetics

It is known that this compound is an atp-competitive kinase inhibitor , which suggests that it may have good bioavailability due to its ability to bind to the ATP-binding site of its target proteins .

Result of Action

The action of this compound results in the downregulation of cellular AP2M1 Thr156 phosphorylation level in a dose-dependent manner . This indicates that this compound can effectively inhibit the activity of AAK1 and BIKE, thereby affecting their downstream signaling pathways .

Action Environment

As a kinase inhibitor, the efficacy of this compound may be influenced by factors such as the concentration of atp in the cell, the expression levels of its target proteins, and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

SGC-AAK1-1 interacts with AAK1 and BMP2K, both of which are serine/threonine kinases involved in clathrin-mediated endocytosis. AAK1 regulates receptor-mediated endocytosis by binding directly to clathrin and phosphorylating the medium subunit of adaptor protein 2 (AP2). BMP2K, on the other hand, is involved in bone morphogenic protein-induced differentiation and has been identified as a clathrin vesicle-associated protein . SGC-AAK1-1 inhibits the ATP-binding sites of these kinases, thereby preventing their activity and subsequent downstream signaling events .

Cellular Effects

SGC-AAK1-1 has significant effects on various cell types and cellular processes. By inhibiting AAK1, SGC-AAK1-1 disrupts clathrin-mediated endocytosis, affecting the internalization of receptors and other molecules. This inhibition can influence cell signaling pathways, such as the Wnt and Notch pathways, by altering the internalization and recycling of receptors involved in these pathways . Additionally, BMP2K inhibition by SGC-AAK1-1 can impact osteoblast differentiation and other cellular processes related to bone morphogenesis .

Molecular Mechanism

At the molecular level, SGC-AAK1-1 exerts its effects by binding to the ATP-binding sites of AAK1 and BMP2K. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their substrates. For AAK1, this includes the phosphorylation of the medium subunit of adaptor protein 2, which is essential for clathrin-mediated endocytosis . The inhibition of BMP2K by SGC-AAK1-1 affects its role in bone morphogenic protein-induced differentiation and other related processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SGC-AAK1-1 can vary over time. The stability and degradation of SGC-AAK1-1 are critical factors that influence its long-term effects on cellular function. Studies have shown that SGC-AAK1-1 remains stable under standard laboratory conditions, allowing for consistent inhibition of AAK1 and BMP2K over extended periods . Long-term exposure to SGC-AAK1-1 may lead to compensatory mechanisms within cells, potentially altering its efficacy over time .

Dosage Effects in Animal Models

The effects of SGC-AAK1-1 in animal models are dose-dependent. At lower doses, SGC-AAK1-1 effectively inhibits AAK1 and BMP2K without causing significant toxicity. At higher doses, SGC-AAK1-1 may exhibit toxic effects, including adverse impacts on cellular function and overall organism health . Threshold effects have been observed, where the efficacy of SGC-AAK1-1 plateaus beyond a certain dosage, indicating a limit to its inhibitory capacity .

Metabolic Pathways

SGC-AAK1-1 is involved in metabolic pathways related to its target kinases, AAK1 and BMP2K. These kinases play roles in endocytosis and bone morphogenesis, respectively. SGC-AAK1-1 interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The inhibition of AAK1 by SGC-AAK1-1 can alter the internalization and recycling of receptors, impacting cellular metabolism .

Transport and Distribution

Within cells, SGC-AAK1-1 is transported and distributed to various compartments, including the cell membrane and cytoplasm. AAK1 localizes to these regions, where it interacts with clathrin and adaptor protein 2. BMP2K, on the other hand, localizes to nuclear speckles and is involved in bone morphogenic protein-induced differentiation . The transport and distribution of SGC-AAK1-1 are influenced by its interactions with these kinases and other cellular components .

Subcellular Localization

SGC-AAK1-1 exhibits specific subcellular localization patterns, which are essential for its activity and function. AAK1 is primarily localized to the cell membrane and cytoplasm, where it regulates clathrin-mediated endocytosis. BMP2K localizes to nuclear speckles, where it plays a role in bone morphogenic protein-induced differentiation . The subcellular localization of SGC-AAK1-1 is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .

Preparation Methods

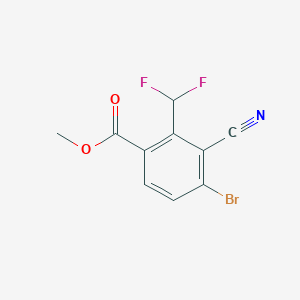

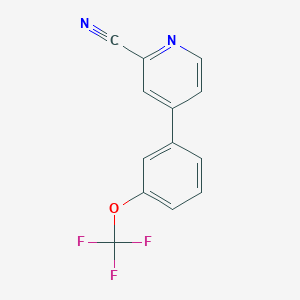

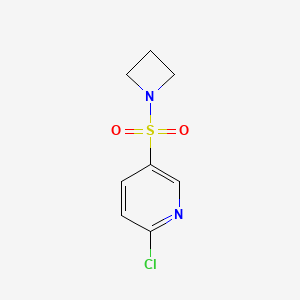

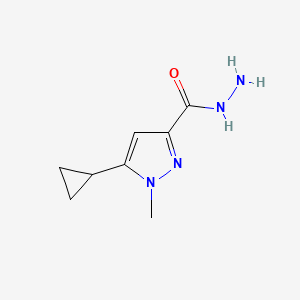

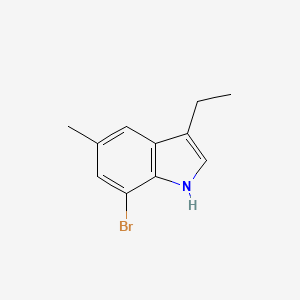

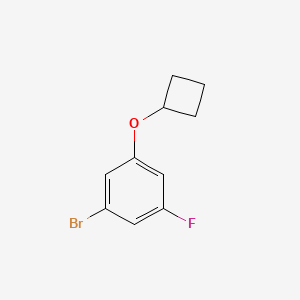

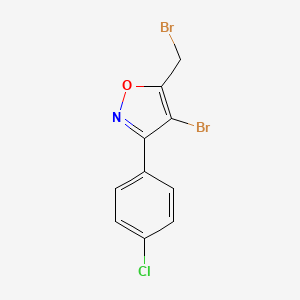

The synthesis of SGC-AAK1-1 involves the creation of inhibitors based on a 3-acylaminoindazole scaffold. The synthetic route includes the optimization of this scaffold to yield potent dual inhibitors of AAK1 and BMP2K.

Chemical Reactions Analysis

SGC-AAK1-1 undergoes various chemical reactions, primarily involving its interaction with the ATP-binding sites of AAK1 and BMP2K. The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. This interaction leads to the inhibition of kinase activity. Common reagents used in the synthesis of SGC-AAK1-1 include acylating agents and indazole derivatives . The major products formed from these reactions are the acylaminoindazole derivatives that constitute the active compound.

Scientific Research Applications

SGC-AAK1-1 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the functions of AAK1 and BMP2K. In biology, it helps researchers understand the role of these kinases in clathrin-mediated endocytosis and other cellular processes. In medicine, SGC-AAK1-1 is valuable for investigating the potential therapeutic targets for diseases involving dysregulated kinase activity, such as cancer and neurodegenerative disorders. Additionally, the compound is used in industry for the development of kinase inhibitors and other related pharmaceuticals .

Comparison with Similar Compounds

SGC-AAK1-1 is unique in its dual inhibition of AAK1 and BMP2K. Similar compounds include other NAK family kinase inhibitors such as GAK and STK16 inhibitors. SGC-AAK1-1 stands out due to its high potency and selectivity for AAK1 and BMP2K. The compound demonstrates narrow activity in a kinome-wide screen, making it one of the best available small molecule tools for studying the functions of these kinases .

Properties

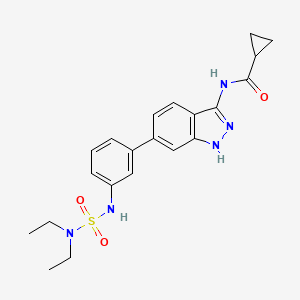

IUPAC Name |

N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBIQZUJJSVQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of targeting AAK1 and BMP2K with a dual inhibitor like SGC-AAK1-1?

A1: AAK1 (Adaptor-associated kinase 1) and BMP2K (Bone morphogenetic protein 2-inducible kinase) belong to the Numb-associated kinase (NAK) family and share a high degree of sequence homology, particularly within their kinase domains [, ]. While the precise functions of these kinases are still being investigated, research suggests their involvement in various cellular processes, including endocytosis, cell signaling, and potentially cardiac cell survival under stress conditions [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)